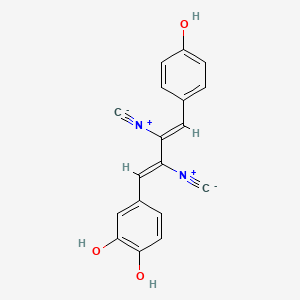
Xanthocillin Y 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthocillin Y 1, also known as this compound, is a useful research compound. Its molecular formula is C18H12N2O3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Xanthocillin Y1 exhibits potent antimicrobial properties against various pathogens, making it a promising candidate for antibiotic development.
Antibacterial Activity:
- Gram-positive bacteria: Xanthocillin Y1 has shown effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 5 to 10 µg/mL.
- Gram-negative bacteria: It demonstrates significant activity against Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC values as low as 0.125 µg/mL, indicating strong antibacterial potential against resistant strains .
Antifungal Activity:
- Xanthocillin Y1 has been tested against Candida albicans, showing an IC50 value of approximately 12 µg/mL, highlighting its potential as an antifungal agent.
Antiviral Activity:
- Preliminary studies suggest that Xanthocillin Y1 may inhibit viral replication, although further research is needed to elucidate specific mechanisms and efficacy against particular viruses.
Anticancer Activity
Xanthocillin Y1's role in cancer treatment is particularly noteworthy. It has been studied for its antiproliferative effects on various cancer cell lines.
Mechanism of Action:
- The compound induces apoptosis in cancer cells by activating caspase pathways and modulating mitochondrial membrane potential. It increases reactive oxygen species (ROS) production, leading to cell death in glioma cells .
Case Study Findings:
- In studies involving U87MG and U251 glioma cell lines, Xanthocillin Y1 demonstrated IC50 values ranging from 13.65 µM to 22.56 µM, indicating its potential as a therapeutic agent in glioblastoma treatment .
Summary of Biological Activities
The following table summarizes the biological activities of Xanthocillin Y1 based on recent research findings:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of Xanthocillin Y1 against multiple Gram-positive and Gram-negative bacterial strains using the paper-disc diffusion method. The results indicated that Xanthocillin Y1 significantly inhibited the growth of resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae, showcasing its potential for clinical applications in treating infections caused by antibiotic-resistant bacteria .
Case Study 2: Anticancer Properties
In another study focusing on cancer treatment, researchers investigated the effects of Xanthocillin Y1 on glioma cell lines. The compound was found to induce apoptosis effectively, with marked increases in ROS levels observed in treated cells. This study supports the potential use of Xanthocillin Y1 in developing new anticancer therapies targeting glioblastoma .
Propriétés
Numéro CAS |
11028-15-2 |
|---|---|
Formule moléculaire |
C18H12N2O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H12N2O3/c1-19-15(9-12-3-6-14(21)7-4-12)16(20-2)10-13-5-8-17(22)18(23)11-13/h3-11,21-23H/b15-9-,16-10- |
Clé InChI |
ZEVJVXZODXFQEV-VULZFCBJSA-N |
SMILES |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC(=C(C=C2)O)O)[N+]#[C-] |
SMILES isomérique |
[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC(=C(C=C2)O)O)/[N+]#[C-] |
SMILES canonique |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC(=C(C=C2)O)O)[N+]#[C-] |
Key on ui other cas no. |
38965-69-4 |
Synonymes |
xanthocillin Y 1 XANTHOCILLIN Y1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















